Product packaging for MMT-Hexylaminolinker Phosphoramidite(Cat. No.:)

MMT-Hexylaminolinker Phosphoramidite

Cat. No.: B1144936
M. Wt: 589.7 g/mol
InChI Key: YBANXOPIYSVPMH-UHFFFAOYSA-N
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Description

The Expanding Landscape of Chemically Modified Oligonucleotides in Research

The field of nucleic acid research has moved far beyond the study of natural DNA and RNA. Synthetic oligonucleotides, short fragments of nucleic acids, are now fundamental tools in molecular biology and medicine. wikipedia.org The ability to chemically synthesize these molecules has opened the door to a vast array of applications, from primers in PCR to sophisticated therapeutic agents. wikipedia.orgscielo.br

Chemically modified oligonucleotides, which contain alterations to the base, sugar, or phosphate (B84403) backbone, have significantly broadened this landscape. scielo.brnih.gov These modifications are crucial for overcoming the limitations of natural oligonucleotides, such as instability against nuclease degradation in biological fluids. scielo.brmdpi.com Modifications can enhance binding affinity to target sequences, improve cellular uptake, and modulate biological activity. scielo.brnih.gov This has led to the development of powerful therapeutic strategies like antisense oligonucleotides (ASOs), which can downregulate the expression of disease-causing genes, and small interfering RNAs (siRNAs), which utilize the RNA interference (RNAi) pathway for gene silencing. mdpi.comnih.govnih.gov Furthermore, modified oligonucleotides are essential for creating diagnostic probes, aptamers that bind to specific molecular targets, and complex biomaterials. nih.govcosmobio.co.jp

Fundamental Principles of Solid-Phase Phosphoramidite (B1245037) Chemistry

The automated synthesis of custom oligonucleotides is predominantly achieved through the solid-phase phosphoramidite method, a highly efficient and robust process. wikipedia.orgatdbio.com This technique, which builds the oligonucleotide chain in the 3' to 5' direction, involves a four-step cycle that is repeated for the addition of each nucleotide. danaher.combiotage.com The synthesis occurs on a solid support, typically controlled-pore glass (CPG), to which the first nucleoside is attached. atdbio.com

The synthetic cycle consists of the following steps:

Deprotection (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) group from the 5'-hydroxyl of the support-bound nucleoside. This exposes a reactive hydroxyl group for the next coupling step. danaher.com

Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated by a catalyst (e.g., tetrazole) and added to the column. It rapidly reacts with the free 5'-hydroxyl group, forming a phosphite (B83602) triester linkage. danaher.comyoutube.com

Capping: To prevent the growth of failure sequences (chains that did not successfully couple), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation in a capping step. atdbio.comdanaher.com

Oxidation: The unstable phosphite triester bond is converted to a more stable phosphate triester by treatment with an oxidizing agent, typically an iodine solution. danaher.combiotage.com

This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the phosphate backbone and nucleobases are removed. atdbio.com

Strategic Importance of Amine-Modified Phosphoramidites in Oligonucleotide Functionalization

While the standard phosphoramidite method produces unmodified oligonucleotides, the real power for many applications lies in functionalization. Introducing specific chemical groups allows for the attachment of other molecules, such as fluorescent dyes, biotin, peptides, or therapeutic agents, to the oligonucleotide. glenresearch.comspringernature.com

One of the most versatile strategies for this is the incorporation of a primary amine. glenresearch.com This is accomplished by using a special, non-nucleosidic phosphoramidite reagent during synthesis, known as an amino-modifier. These reagents consist of a phosphoramidite moiety for incorporation into the oligo chain, a linker or spacer arm, and a protected primary amine. glenresearch.combiosyn.com

The primary amine serves as a reactive handle for post-synthetic "conjugation chemistry," most commonly reacting with active esters to form stable amide bonds. glenresearch.com This allows for a modular approach where a standard oligonucleotide can be synthesized and then "tagged" with a wide variety of molecules. The choice of linker length is also strategic; longer linkers can reduce steric hindrance between the oligonucleotide and the attached molecule, which is important for applications like affinity chromatography or fluorescence-based assays. biosyn.comtrilinkbiotech.com

To prevent the highly reactive amine from interfering with the synthesis steps, it must be protected by a group that can be removed at the appropriate time. The Monomethoxytrityl (MMT) group is one such protecting group, leading to specialized reagents like MMT-Hexylaminolinker Phosphoramidite. uni-wuerzburg.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H48N3O3P B1144936 MMT-Hexylaminolinker Phosphoramidite

Properties

IUPAC Name

3-[[di(propan-2-yl)amino]-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexoxy]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N3O3P/c1-29(2)38(30(3)4)42(41-28-16-25-36)40-27-15-7-6-14-26-37-35(31-17-10-8-11-18-31,32-19-12-9-13-20-32)33-21-23-34(39-5)24-22-33/h8-13,17-24,29-30,37H,6-7,14-16,26-28H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBANXOPIYSVPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

A Detailed Profile of Mmt Hexylaminolinker Phosphoramidite

Rational Design of this compound for Oligonucleotide Conjugation

Role of the Monomethoxytrityl (MMT) Protecting Group in Amine Orthogonality

The monomethoxytrityl (MMT) group serves as a temporary protecting group for the primary amine of the hexyl linker. In the context of chemical synthesis, "orthogonality" refers to the ability to remove one type of protecting group under a specific set of conditions without affecting other protecting groups present in the molecule. peptide.com This is critical in multi-step syntheses like that of oligonucleotides, which employ various protecting groups.

The MMT group is acid-labile, meaning it is removed by treatment with acid. glenresearch.com However, it is significantly more stable to acidic conditions than the dimethoxytrityl (DMT) group, which is used to protect the 5'-hydroxyl group of the nucleoside phosphoramidites during synthesis. The DMT group is typically removed at each cycle of the synthesis with a mild acid like trichloroacetic acid (TCA) in dichloromethane (B109758). The MMT group, being more robust, remains attached during these cycles. glenresearch.com It requires more prolonged or stronger acidic conditions for its removal, such as 80% acetic acid in water, which occurs after the oligonucleotide chain has been fully assembled. glenresearch.com This differential lability ensures that the reactive primary amine is only exposed when desired, preventing unwanted side reactions during chain elongation. This allows for two main strategies: post-synthesis "on-column" conjugation after MMT removal or purification of the MMT-on oligonucleotide followed by solution-phase conjugation. glenresearch.com

Protecting GroupProtected Functional GroupTypical Removal ConditionsRelative Stability
Dimethoxytrityl (DMT)5'-Hydroxyl (on Nucleosides)Mild Acid (e.g., 3% TCA in DCM)Low (cleaved each cycle)
Monomethoxytrityl (MMT) Primary Amine (on Linker) Moderate Acid (e.g., 80% Acetic Acid)Medium (stable to DMT removal)
Acyl groups (Benzoyl, Isobutyryl)Exocyclic Amines (on Bases)Strong Base (e.g., NH₄OH, AMA)High (removed post-synthesis)
2-CyanoethylInternucleotidic Phosphate (B84403)Strong Base (e.g., NH₄OH, AMA)High (removed post-synthesis)

The Hexylamino Linker as a Versatile Spacer for Bioconjugation

The hexylamino linker is a six-carbon aliphatic chain (-(CH₂)₆-) that acts as a spacer arm between the oligonucleotide backbone and the terminal primary amine. axispharm.com The inclusion of such a spacer is crucial for many bioconjugation applications. nih.gov It provides flexibility and extends the reactive amine away from the bulky oligonucleotide, which helps to overcome steric hindrance. nih.gov This separation facilitates the efficient reaction of the amine with large molecules such as enzymes, antibodies, or fluorescent proteins. The length of the linker can influence the properties of the final conjugate, and the six-carbon chain of the hexyl linker has been found to be a versatile option for a wide range of applications. lumiprobe.com

Integration of the Phosphoramidite Moiety for Automated Synthesis Compatibility

The phosphoramidite moiety is the key functional group that enables the incorporation of the MMT-hexylaminolinker into an oligonucleotide sequence using standard automated DNA/RNA synthesizers. researchgate.netwikipedia.org This chemical group, specifically a β-cyanoethyl phosphoramidite, is highly reactive towards the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. twistbioscience.com The coupling reaction is catalyzed by a weak acid, such as tetrazole or a derivative thereof, and proceeds with high efficiency, typically exceeding 98%. researchgate.net This compatibility with the well-established phosphoramidite chemistry allows for the precise, automated, and routine placement of the amino-linker at the 5'-terminus, or internally if derived from a diol precursor, of a synthetic nucleic acid. biosearchtech.comwikipedia.org

Synthetic Routes and Chemical Transformations for this compound Production

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification strategies to ensure a high-quality final product suitable for oligonucleotide synthesis.

Precursor Synthesis and Purification Strategies

The primary precursor for the final phosphitylation step is 6-(Monomethoxytritylamino)hexan-1-ol. The synthesis of this intermediate typically begins with the commercially available 6-amino-1-hexanol (B32743). sigmaaldrich.com

The key transformation is the selective protection of the primary amino group with a monomethoxytrityl group. This is generally achieved by reacting 6-amino-1-hexanol with 4-monomethoxytrityl chloride (MMT-Cl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent like pyridine (B92270) or dichloromethane (DCM). The base neutralizes the hydrochloric acid generated during the reaction.

Reaction Scheme for Precursor Synthesis: H₂N-(CH₂)₆-OH + MMT-Cl --(Base/Solvent)--> MMT-NH-(CH₂)₆-OH + Base·HCl

Purification of the resulting 6-(Monomethoxytritylamino)hexan-1-ol is critical to remove any unreacted starting materials and byproducts, such as the doubly-protected diether or unprotected diol. Silica gel column chromatography is the standard method for purification, yielding the pure precursor as a viscous oil or a waxy solid.

Optimized Phosphitylation Procedures

The final step in the synthesis is phosphitylation, which converts the hydroxyl group of the precursor into the reactive phosphoramidite moiety. nih.gov This is the most moisture-sensitive step of the synthesis. The purified 6-(Monomethoxytritylamino)hexan-1-ol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

The most common phosphitylating agent is 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. A mild, non-nucleophilic base like DIPEA is added to the reaction mixture to act as an acid scavenger. The reaction is typically performed at room temperature and monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

ParameterCondition/ReagentPurpose
Precursor6-(Monomethoxytritylamino)hexan-1-olSource of the MMT-protected amino linker
Phosphitylating Agent2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeIntroduces the reactive phosphoramidite group
BaseN,N-Diisopropylethylamine (DIPEA)Acid scavenger
SolventAnhydrous Dichloromethane (DCM)Aprotic medium for the reaction
AtmosphereInert (Argon or Nitrogen)Prevents hydrolysis of reagents and product
TemperatureRoom TemperatureSufficient for reaction to proceed

Optimization of this procedure focuses on maximizing the yield while minimizing the formation of phosphonate (B1237965) byproducts, which can arise from moisture contamination. This involves using highly purified, anhydrous reagents and solvents, and maintaining a strictly inert atmosphere. After the reaction is complete, the crude product is typically purified by precipitation into a cold non-polar solvent like hexane, followed by collection and drying under vacuum to yield the final this compound as a stable, foam-like solid. researchgate.net

Advanced Analytical Techniques for Characterization of Synthetic Intermediates and the Final Compound

The rigorous characterization of synthetic intermediates and the final this compound compound is essential to ensure high purity and structural integrity, which are critical for its successful application in oligonucleotide synthesis. lcms.cz A suite of advanced analytical techniques is employed to confirm the identity, purity, and stability of these molecules. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). lcms.czresearchgate.netmagritek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound and its precursors. magritek.com Both ¹H and ³¹P NMR are utilized to provide detailed information about the molecular structure.

³¹P NMR Spectroscopy: This is a particularly powerful and straightforward method for analyzing phosphoramidites due to the 100% natural abundance of the phosphorus-31 isotope. magritek.com The final phosphoramidite product contains a trivalent phosphorus atom (P(III)), which exhibits a characteristic chemical shift, typically in the range of 140 to 155 ppm. magritek.com A key indicator of purity is the presence of a sharp singlet (or a pair of singlets for diastereomers) in this region. The presence of significant signals in other regions, particularly between 0 and 20 ppm, would indicate the oxidation of the phosphoramidite to its pentavalent phosphonate or phosphate impurity (P(V)). lcms.cz For this compound, the ³¹P NMR spectrum is expected to show a major signal around 147 ppm.

¹H NMR Spectroscopy: While more complex than ³¹P NMR, the ¹H NMR spectrum provides a comprehensive fingerprint of the entire molecule. magritek.com It is used to confirm the presence and integrity of all structural components, including the monomethoxytrityl (MMT) protecting group, the hexylaminolinker chain, the diisopropylamino group, and the cyanoethyl group. theanalyticalscientist.comsigmaaldrich.com Specific proton signals, such as the methoxy (B1213986) protons on the MMT group (around 3.8 ppm), the aromatic protons of the trityl group (6.8-7.5 ppm), and the characteristic multiplets of the hexyl chain and diisopropyl groups, are all verified. Conformance to the expected structure in the ¹H NMR spectrum is a critical quality control checkpoint. sigmaaldrich.comsigmaaldrich.com

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and for identifying trace-level impurities. thermofisher.com It is most often coupled with liquid chromatography (LC-MS) to separate impurities from the main compound before detection. lcms.cz

High-resolution mass spectrometry techniques, such as Time-of-Flight (TOF) or Orbitrap MS, provide highly accurate mass measurements, often within a few parts per million (ppm) of the theoretical value. researchgate.netthermofisher.com This allows for the confident confirmation of the elemental composition. For this compound (C₃₅H₄₈N₃O₃P), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is a key value for identification. lcms.cznih.gov LC-MS is also crucial for detecting and identifying process-related impurities, such as molecules with incomplete protecting groups or by-products from side reactions, ensuring the high purity required for oligonucleotide synthesis. thermofisher.com

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of phosphoramidite reagents. chromatographytoday.com Due to the complexity of these molecules, both reversed-phase (RP) and normal-phase (NP) chromatography are utilized. chromatographytoday.comchromatographyonline.com

Reversed-Phase (RP-HPLC): This is the most common HPLC method used for phosphoramidite analysis. lcms.cz It separates molecules based on their hydrophobicity. A C18 column is frequently used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. thermofisher.comchromatographytoday.com RP-HPLC can effectively separate the main phosphoramidite product from more polar impurities. The purity is determined by the relative area of the main peak in the chromatogram. Because phosphoramidites have a chiral phosphorus center, they exist as two diastereomers, which may appear as two closely eluting or partially resolved peaks. chromatographytoday.com

Normal-Phase (NP-HPLC): NP-HPLC separates compounds based on polarity and is a valuable alternative or complementary technique to RP-HPLC. chromatographytoday.com It utilizes a polar stationary phase, like silica, and a non-polar mobile phase. This method can provide a different selectivity profile, sometimes resolving impurities that co-elute with the main peak in RP-HPLC. chromatographytoday.comchromatographyonline.com

The combination of these techniques provides a comprehensive characterization of this compound, ensuring that its structural identity is confirmed and its purity meets the stringent requirements for the synthesis of high-quality modified oligonucleotides.

Data Tables

Table 1: Summary of Analytical Techniques and Purpose

Analytical TechniquePurposeKey Findings
³¹P NMR Spectroscopy Structural confirmation and purity assessmentConfirms the P(III) oxidation state (signal at ~147 ppm); detects P(V) oxidative impurities (signals at 0-20 ppm). lcms.czmagritek.com
¹H NMR Spectroscopy Complete structural verificationConfirms the presence of all key functional groups (MMT, hexyl linker, cyanoethyl, diisopropylamino). magritek.comsigmaaldrich.com
LC-MS (e.g., LC-Q-TOF) Molecular weight confirmation and impurity identificationProvides accurate mass of the parent compound and structural information on trace impurities. lcms.czresearchgate.net
RP-HPLC Purity assessmentQuantifies the purity of the compound by separating it from hydrophilic and hydrophobic impurities; may resolve diastereomers. lcms.czchromatographytoday.com

Table 2: Typical Analytical Data for this compound

ParameterExpected Value / Result
Molecular Formula C₃₅H₄₈N₃O₃P sigmaaldrich.com
Molecular Weight 589.75 g/mol sigmaaldrich.com
³¹P NMR Chemical Shift (δ) ~147 ppm magritek.com
Mass Spec (ESI+) [M+H]⁺ ~590.35 m/z lcms.cznih.gov
HPLC Purity ≥98% myskinrecipes.com

Integration of Mmt Hexylaminolinker Phosphoramidite in Automated Oligonucleotide Synthesis Protocols

Solid-Phase Synthesis Cycles Utilizing MMT-Hexylaminolinker Phosphoramidite (B1245037)

The synthesis of oligonucleotides on a solid support follows a cyclical four-step process for each monomer addition: deblocking, coupling, capping, and oxidation. When introducing the MMT-Hexylaminolinker, the phosphoramidite is typically added in the final coupling cycle to functionalize the 5'-end of the sequence.

The coupling step is the core reaction for forming the internucleotidic linkage. The mechanism, which is consistent for both standard nucleoside phosphoramidites and linker phosphoramidites like MMT-Hexylaminolinker, proceeds as follows:

Activation: The phosphoramidite monomer, which is stable in the delivery solvent (typically acetonitrile), is activated by a weak acid catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). glenresearch.comgoogle.com The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. glenresearch.comglenresearch.com

Formation of the Active Intermediate: The conjugate base of the activator (e.g., tetrazolide) then acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive phosphoramidite-tetrazolide intermediate. glenresearch.comresearchgate.net This is generally considered the rate-determining step of the reaction. glenresearch.com

Nucleophilic Attack and Coupling: The free 5'-hydroxyl group of the support-bound, growing oligonucleotide chain performs a nucleophilic attack on the phosphorus atom of the activated intermediate. This displaces the tetrazolide and forms a new phosphite (B83602) triester linkage, thereby extending the oligonucleotide chain with the hexylaminolinker. glenresearch.com

The presence of the MMT-protected hexylamine (B90201) chain does not sterically hinder the coupling reaction to a significant degree, allowing for efficient incorporation onto the 5'-terminus of the oligonucleotide. google.comgoogleapis.com

Side Reactions and Mitigation: The primary side reaction of concern when using MMT-Hexylaminolinker Phosphoramidite is the premature cleavage of the acid-labile MMT protecting group. glenresearch.com This can occur if the activator is too acidic or if the coupling conditions are not optimized. Premature MMT removal would expose the primary amine, which could potentially undergo side reactions during subsequent synthesis steps.

Another potential issue is incomplete capping of unreacted 5'-hydroxyl groups from the previous cycle. If these "failure sequences" are not capped, they can react with the this compound, leading to a complex mixture of desired MMT-on full-length product and MMT-on failure sequences, complicating purification.

The table below summarizes key parameters influencing coupling efficiency and strategies for mitigating side reactions.

ParameterImpact on Efficiency & PurityMitigation Strategy
Activator Acidity Highly acidic activators can cause premature MMT removal, leading to side reactions. glenresearch.comglenresearch.comUse a less acidic activator like DCI or a buffered activator system. google.com
Coupling Time Insufficient time leads to incomplete coupling and lower yields.Optimize coupling/recirculation time; extended times can increase efficiency. researchgate.net
Phosphoramidite Equivalents A lower number of equivalents can result in reduced coupling efficiency.Use a sufficient excess of the phosphoramidite reagent to drive the reaction to completion. researchgate.net
Water Content Trace amounts of water in the acetonitrile (B52724) can hydrolyze the phosphoramidite, reducing its availability for coupling. researchgate.netUse anhydrous-grade acetonitrile and ensure a dry synthesis environment.

The choice of activator is a critical variable that directly affects the rate and efficiency of the coupling reaction, as well as the stability of acid-labile protecting groups like MMT. glenresearch.comgoogle.com Different activators possess varying levels of acidity (pKa) and nucleophilicity, which dictates their performance.

1H-Tetrazole: For many years, tetrazole was the industry standard. It is acidic enough to efficiently catalyze the coupling reaction. glenresearch.com However, its acidity (pKa ≈ 4.8) is similar to that of acetic acid and can cause a small but significant amount of premature detritylation of DMT groups, and by extension, MMT groups. google.comglenresearch.com This leads to the formation of "n+1" impurities where a dimer of the phosphoramidite is added, complicating purification.

5-Ethylthiotetrazole (ETT): ETT is a more acidic activator, sometimes referred to as a "turbo" activator, used to accelerate coupling, particularly for sterically hindered monomers like those used in RNA synthesis. glenresearch.com Its use with this compound would be highly risky, as its increased acidity would likely cause substantial premature MMT removal.

4,5-Dicyanoimidazole (DCI): DCI (pKa ≈ 5.2) is less acidic than tetrazole and has become a preferred activator. google.com Its lower acidity minimizes the premature removal of acid-labile protecting groups, thereby reducing the formation of related impurities. glenresearch.comgoogle.com It is also highly soluble in acetonitrile, allowing for the preparation of more concentrated solutions. google.com

The following table compares common activators and their suitability for use with this compound.

ActivatorpKaKey CharacteristicsImpact on MMT-Hexylaminolinker Coupling
1H-Tetrazole ~4.8Standard activator, moderate acidity. google.comEffective coupling, but poses a risk of premature MMT removal leading to impurities. glenresearch.comglenresearch.com
5-Ethylthiotetrazole (ETT) ~4.2"Turbo" activator, more acidic, faster coupling. glenresearch.comHigh risk of premature MMT removal; generally not recommended.
4,5-Dicyanoimidazole (DCI) ~5.2Less acidic than tetrazole, highly soluble. google.comPreferred choice; provides high coupling efficiency with minimal risk of premature MMT removal. glenresearch.comgoogle.com

Selective Deprotection Strategies for the MMT Group in Synthesized Oligonucleotides

The selective removal of the MMT group is a critical step that unmasks the primary amine for subsequent conjugation. This deprotection can be performed either while the oligonucleotide is still bound to the solid support (on-column) or after it has been cleaved and purified (in solution).

On-column deprotection allows for the immediate use of the amine-modified oligonucleotide in further solid-phase reactions. The process involves treating the resin-bound oligonucleotide with a mild acidic solution.

A common protocol involves the following steps:

Pre-swelling the resin with a suitable solvent like dichloromethane (B109758) (DCM).

Treating the resin with a solution of 1-3% trifluoroacetic acid (TFA) in DCM. sigmaaldrich.combiotage.com

Including a scavenger, such as 1-5% triisopropylsilane (B1312306) (TIS), in the deprotection solution. The scavenger quenches the released MMT cation (CH₃O-C₆H₄-C(C₆H₅)₂⁺), which is brightly colored, preventing potential side reactions or re-attachment of the group. sigmaaldrich.combiotage.com

The treatment is often repeated multiple times (e.g., 5-6 times for 2 minutes each) to drive the deprotection to completion. sigmaaldrich.com

Studies have shown that optimizing the reaction time and number of iterations is crucial for maximizing deprotection efficiency. For example, one study found that five treatments of 10 minutes each yielded the highest percentage of deprotected material compared to shorter reaction times or fewer iterations. biotage.com

A powerful strategy in modern oligonucleotide synthesis is "MMT-on" purification. In this approach, the oligonucleotide is cleaved from the support and all other protecting groups are removed, but the lipophilic 5'-MMT group is intentionally left on. google.combiosearchtech.com

Implications for Purification: The MMT group acts as a chromatographic "handle" for purification by reverse-phase high-performance liquid chromatography (RP-HPLC). google.com Because failure sequences from incomplete coupling cycles lack the 5'-MMT group, they are significantly less retained on the RP-HPLC column and elute earlier. This allows for excellent separation of the full-length, MMT-protected oligonucleotide from the vast majority of impurities. google.com

Deprotection in Solution: After the MMT-on oligonucleotide is purified and isolated, the MMT group is removed in a final solution-phase step.

Conventional Acidic Deprotection: The standard method involves incubating the oligonucleotide in an aqueous acidic solution, such as 20% acetic acid, for a set period. researchgate.net However, this method can suffer from incomplete deprotection and may cause depurination (cleavage of the glycosidic bond of purine (B94841) bases), which damages the oligonucleotide. researchgate.net

Optimized Acidic Deprotection: To minimize depurination, modified conditions have been developed, such as performing the detritylation at a controlled pH of approximately 5 and a moderately elevated temperature of 35-40°C. These conditions were found to increase the rate of detritylation while decreasing the rate of depurination. google.com

Acid-Free Deprotection: A novel method has been reported that avoids acid altogether. This strategy utilizes only water and heat to drive the equilibrium-based removal of the MMT group, offering a mild, safe, and environmentally friendly alternative that avoids acid-induced side reactions like depurination. researchgate.net

Comparative Analysis of MMT Stability and Cleavage Kinetics Versus Other Amino Protecting Groups

The choice of a protecting group for an amino-linker is dictated by a balance between its stability throughout the synthesis cycles and the ease and specificity of its removal. The MMT group is more acid-labile than the standard DMT group, but significantly more stable than groups like the trifluoroacetyl (TFA) group, which can be cleaved under the standard ammoniacal conditions used for base and phosphate (B84403) deprotection.

The stability of the MMT group is generally sufficient to withstand the multiple detritylation steps using mild acids like 3% dichloroacetic (DCA) or trichloroacetic acid (TCA) in a non-polar solvent, which are used to remove the 5'-DMT group in each cycle of oligonucleotide chain extension. nih.govuni-wuerzburg.de However, the MMT group is known for having a delicate stability profile; it can be prematurely lost if exposed to harsh acidic conditions or if the oligonucleotide is dried down from an acidic solution without neutralization. glenresearch.com Conversely, it can be difficult to remove under conditions that are too mild, leading to incomplete deprotection. glenresearch.com

The cleavage kinetics of the MMT group are central to its utility. It is designed to be retained during the entire synthesis and final cleavage from the solid support and deprotection of the nucleobases. glenresearch.com The primary amine is then unmasked in a separate, post-synthesis step, typically using a mild aqueous acid treatment, such as 80% acetic acid, after the oligonucleotide has been purified. glenresearch.com This allows for "trityl-on" purification, where the lipophilic MMT group is retained on the full-length product, enabling its efficient separation from truncated failure sequences by reverse-phase high-performance liquid chromatography (RP-HPLC). glenresearch.com

A comparative overview of common amino protecting groups highlights the specific niche of MMT:

FeatureMMT (Monomethoxytrityl)DMT (Dimethoxytrityl)Fmoc (Fluorenylmethyloxycarbonyl)
Cleavage Condition Mild aqueous acid (e.g., 80% acetic acid)Stronger acid (e.g., 3% TCA/DCA)Base (e.g., DBU, piperidine)
Orthogonality Orthogonal to base-labile protecting groups and final ammonia (B1221849) cleavage. Selectively removed post-synthesis.Not typically used for amine protection due to similarity in lability to 5'-OH protection.Orthogonal to acid-labile protecting groups. Allows for on-support conjugation after Fmoc removal.
Use Case Post-synthesis "trityl-on" RP-HPLC purification followed by solution-phase deprotection and conjugation. glenresearch.comPrimarily for 5'-hydroxyl protection during synthesis.On-support conjugation of moieties sensitive to final cleavage/deprotection conditions.
Key Consideration Stability can be problematic; prone to premature loss if not handled carefully (e.g., requires addition of a non-volatile base before drying). glenresearch.comglenresearch.comLability is too high for use as a permanent amino-protecting group throughout synthesis.Requires a separate, basic deprotection step on the synthesizer, adding complexity to the protocol.

This table provides an interactive comparison of different protecting groups used in oligonucleotide synthesis.

Methodological Advancements in Solid-Phase Synthesis for Modified Oligonucleotides Incorporating this compound

The successful synthesis of oligonucleotides modified with this compound, especially for demanding applications, relies on continuous methodological refinement. Advances focus on maximizing yield, purity, and the scalability of the process.

Addressing Challenges in Sequence Fidelity and Coupling Efficiency for Long Oligonucleotides

The synthesis of long oligonucleotides (over 50 bases) presents inherent challenges, primarily the cumulative loss of yield. Since solid-phase synthesis is a repetitive process, even a small inefficiency in each coupling step leads to a significant decrease in the final yield of the full-length product. High-quality automated synthesizers routinely achieve average coupling efficiencies greater than 98%. nih.gov

Strategies for Minimizing Truncated Sequences and Impurities

The primary impurities in the synthesis of MMT-amino-modified oligonucleotides are truncated sequences (failure sequences) and products arising from the instability of the MMT group.

Truncated Sequences: The main strategy to minimize truncated sequences is to ensure near-quantitative coupling efficiency at every step. This is achieved through the use of high-purity, fresh phosphoramidites and reagents, and an effective capping step. The capping step, typically using acetic anhydride (B1165640) and N-methylimidazole, acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling cycles. This "passivation" of failure sequences simplifies the final purification of the full-length oligonucleotide.

MMT-Related Impurities: The specific properties of the MMT group necessitate special handling to avoid side products. glenresearch.com

Premature MMT Loss: If the MMT group is lost during synthesis, the exposed primary amine can react with subsequent phosphoramidites, leading to branched structures. To prevent this, exposure to acidic conditions must be carefully controlled.

Incomplete MMT Removal: Residual MMT on the final product after the intended deprotection step can interfere with subsequent conjugation reactions.

MMT Re-attachment: During cartridge-based purification, if the MMT group is cleaved on the cartridge using an acid like TFA, the released MMT cation can reattach to the oligonucleotide, as it is not efficiently washed away. glenresearch.com

Impurity TypeCauseMitigation Strategy
Truncated (n-1) Oligo Incomplete coupling of the this compound.Optimize coupling time/activator for the modifier; ensure effective capping of unreacted chains.
Prematurely Deprotected Amino Group Accidental loss of the MMT group during synthesis or during workup of the MMT-on oligo (e.g., drying from an acidic solution). glenresearch.comDo not dry down the cleaved oligonucleotide solution without first adding a non-volatile base (e.g., TRIS) to neutralize residual acid. glenresearch.com
Incompletely Deprotected Final Product Insufficiently harsh MMT cleavage conditions or MMT re-attachment after cleavage.After RP-HPLC purification, treat the MMT-on oligonucleotide with 80% acetic acid for an adequate time (e.g., 1-2 hours) to ensure complete removal. glenresearch.com Avoid on-cartridge MMT removal. glenresearch.com
Depurination Products Side reaction caused by the acidic detritylation step, especially at adenosine (B11128) and guanosine (B1672433) residues. nih.govUse the mildest possible acid conditions (e.g., 3% DCA in a non-polar solvent) and minimize exposure time to balance efficient detritylation with minimal depurination. nih.gov

This table outlines strategies to minimize common impurities during the synthesis of MMT-linker modified oligonucleotides.

Process Optimization for Scalable Production of Modified Oligonucleotides

Transitioning from small-scale research synthesis to large-scale production requires significant process optimization to maintain quality while reducing costs. For oligonucleotides modified with MMT-Hexylaminolinker, optimization focuses on reagent usage, cycle times, and the purification workflow.

Automated, multi-well synthesis platforms can dramatically increase throughput and reduce the per-oligonucleotide cost by minimizing reagent consumption. nih.gov For a specific modifier like this compound, optimization for large-scale synthesis involves:

Reagent Validation: Ensuring the stability and reactivity of the phosphoramidite solution over the course of a large synthesis run. The diluent (typically anhydrous acetonitrile) must be of high quality to prevent degradation of the phosphoramidite. glenresearch.com

Flow Dynamics: On large-scale synthesizers, reagent delivery and removal times are critical. The protocol must be adjusted to ensure complete reagent contact with the solid support and efficient washing between steps to prevent carryover.

Purification Strategy: The ability to perform "trityl-on" RP-HPLC purification is a major advantage of using the MMT group at scale. This method is highly effective for separating the full-length, MMT-containing product from the shorter, "trityl-off" failure sequences. Optimizing the HPLC gradient and column loading is key to achieving high purity and throughput.

Post-Purification Handling: At scale, the cleavage of the MMT group post-purification must be robust. This involves optimizing the reaction volume, concentration of aqueous acetic acid, and the method for subsequent desalting to remove the acid and the cleaved MMT alcohol.

By systematically optimizing these parameters, the production of MMT-Hexylaminolinker-modified oligonucleotides can be made efficient, reliable, and cost-effective, facilitating their use in advanced applications.

Post Synthetic Functionalization and Bioconjugation Utilizing the Hexylamine Linker

Chemical Reactivity of the Deprotected Hexylamine (B90201) Moiety

Upon removal of the acid-labile MMT protecting group, a primary aliphatic amine (-NH2) at the terminus of the six-carbon spacer is exposed. axispharm.comchemie-brunschwig.ch This primary amine is a potent nucleophile and is the key reactive site for all subsequent conjugation chemistries. Its reactivity stems from the lone pair of electrons on the nitrogen atom, which readily attacks electrophilic centers. youtube.com The hexyl spacer provides flexibility and positions the reactive amine away from the oligonucleotide backbone, minimizing steric hindrance and allowing efficient reaction with various labeling reagents and biomolecules. axispharm.com The most common reaction involves the amine acting as a nucleophile to attack activated carboxyl groups, forming stable amide bonds. atdbio.com This fundamental reactivity is the gateway to a multitude of labeling and detection applications.

Diverse Bioconjugation Chemistries Applied to Hexylamine-Modified Oligonucleotides

The primary amine introduced by the hexylaminolinker is compatible with numerous bioorthogonal and classical conjugation chemistries, enabling the creation of highly functionalized oligonucleotide probes and therapeutics.

The most direct and widely used method for labeling hexylamine-modified oligonucleotides is through the formation of a stable amide bond. atdbio.com This reaction is typically achieved by coupling the primary amine with a molecule containing an activated carboxylic acid, most commonly an N-hydroxysuccinimide (NHS) ester. atdbio.comnih.gov The NHS ester is an excellent leaving group, facilitating the nucleophilic attack by the amine to form a robust amide linkage. nih.gov This method is highly efficient and is the standard approach for attaching molecules, such as fluorescent dyes and biotin, that are commercially available in their NHS ester forms. atdbio.comnih.gov The reaction proceeds efficiently in aqueous-organic solutions under mild pH conditions. mdpi.com

Click chemistry provides a set of highly efficient, specific, and bioorthogonal reactions that are ideal for complex biomolecule conjugations. idtdna.comnih.gov The hexylamine linker can be readily adapted to participate in these reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govwikipedia.org To utilize this chemistry, the primary amine of the hexylaminolinker must first be converted into either an azide or an alkyne. This is typically done by reacting the amine-modified oligonucleotide with an NHS-ester-alkyne or NHS-ester-azide reagent. The resulting alkyne- or azide-functionalized oligonucleotide can then be "clicked" to a molecule bearing the corresponding partner functional group in the presence of a copper(I) catalyst. idtdna.combioclone.net The reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups and reaction conditions. bioclone.netrsc.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A significant advancement in click chemistry is the development of copper-free methods, which are crucial for applications where copper ions could be toxic or could damage the oligonucleotide. nih.govnih.gov SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. nih.govnih.gov For this application, the hexylamine-modified oligonucleotide is typically reacted with an NHS-ester derivative of an azide to install the necessary functional group. The resulting azide-modified oligonucleotide can then be conjugated to any molecule carrying a strained alkyne. nih.govresearchgate.net This approach offers the simplicity and orthogonality of click chemistry while avoiding the potential drawbacks of a metal catalyst. researchgate.net

The hexylamine linker is instrumental in creating oligonucleotide-protein and oligonucleotide-peptide conjugates. These conjugates are vital tools for studying protein-DNA interactions and for targeted delivery. Cross-linking is generally achieved using heterobifunctional cross-linkers, which possess two different reactive groups at either end of a spacer arm. youtube.com One end of the cross-linker, often an NHS ester, reacts with the primary amine of the oligonucleotide. The other end can feature a variety of functionalities, such as a maleimide (B117702) (which reacts with thiols on cysteine residues) or another NHS ester (which reacts with amines on lysine (B10760008) residues), to covalently link to a target protein or peptide. youtube.comyoutube.com This two-step process allows for controlled and specific conjugation between the two biomolecules. youtube.com

Attachment of Reporter Molecules and Functional Entities

A primary application of hexylamine-modified oligonucleotides is the attachment of reporter groups that enable detection and quantification.

The hexylamine linker is routinely used to attach fluorescent dyes (fluorophores) and quenchers for applications in real-time PCR (qPCR), fluorescence resonance energy transfer (FRET), and fluorescence microscopy. atdbio.comnih.gov Dyes such as Fluorescein (FAM), Hexachlorofluorescein (HEX), and various Cyanine (Cy) dyes are commonly supplied as NHS esters. eurofinsgenomics.co.ingenelink.com These activated dyes react efficiently with the primary amine on the oligonucleotide to form a stable covalent bond. atdbio.com This post-synthetic labeling strategy is essential when the desired dye is not stable under the conditions required for automated oligonucleotide synthesis and deprotection. atdbio.comnih.gov Similarly, dark quenchers like Black Hole Quenchers (BHQ) can be attached to create fluorogenic probes, such as TaqMan probes, which fluoresce only upon hybridization and cleavage during PCR. genelink.com

Incorporation of Spin Labels for Spectroscopic Probes

The primary amine introduced by the hexylamine linker is instrumental in the site-directed spin labeling (SDSL) of oligonucleotides for analysis by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov SDSL involves the covalent attachment of a stable nitroxide radical (spin label) to a specific site within the oligonucleotide. nih.gov The subsequent EPR analysis of this spin label provides detailed information on the structure, dynamics, and conformational changes of the nucleic acid. nih.gov

The most common strategy involves reacting an amino-modified oligonucleotide with an NHS-ester derivative of a nitroxide spin label, such as a pyrroline (B1223166) or piperidine-based radical. The primary amine of the hexylamine linker attacks the NHS ester, forming a stable amide bond and tethering the spin label to the oligonucleotide. The flexibility and length of the hexylamine linker can influence the mobility of the attached spin label, which in turn affects the EPR spectral line shape.

EPR studies on spin-labeled oligonucleotides can reveal:

Structural Dynamics: Information about local nucleotide mobility and flexibility of the sugar-phosphate backbone.

Conformational Changes: Detection of structural transitions upon binding to proteins, other nucleic acids, or small molecules.

Distance Measurements: By incorporating two spin labels, techniques like Pulsed Electron Double Resonance (PELDOR) can measure nanometer-scale distances within or between biomolecules, providing crucial constraints for structural modeling.

Research Finding Summary: Spin Labeling via Amino Linkers
Methodology: Site-Directed Spin Labeling (SDSL) of oligonucleotides.
Linker Function: The hexylamine linker provides a primary amine for covalent attachment of nitroxide spin labels (e.g., via NHS-ester chemistry). biosearchtech.com
Spectroscopic Technique: Electron Paramagnetic Resonance (EPR) and Pulsed Electron Double Resonance (PELDOR). nih.gov
Key Findings: Enables the study of nucleic acid structure, dynamics, and intramolecular distances. nih.gov The properties of the linker can affect the mobility and reporting of the spin label.

Conjugation to Ligands for Targeted Delivery (e.g., N-acetylgalactosamine)

A transformative application of the hexylamine linker is in the development of targeted oligonucleotide therapeutics. By conjugating a targeting ligand to the oligonucleotide, the therapeutic payload can be directed to specific cells or tissues, enhancing efficacy and reducing off-target effects. A prime example is the conjugation of N-acetylgalactosamine (GalNAc) ligands to oligonucleotides for targeted delivery to hepatocytes in the liver. nih.govresearchgate.net

Liver hepatocytes express the asialoglycoprotein receptor (ASGPR) in abundance, which recognizes and internalizes molecules displaying terminal GalNAc residues. nih.govresearchgate.net This receptor-mediated endocytosis pathway is exploited for the efficient delivery of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). semanticscholar.orgbiosyn.com

The synthesis of these conjugates often involves the post-synthetic modification of an amino-linker-modified oligonucleotide. The primary amine provided by the hexylamine linker can be coupled to a GalNAc ligand that has been activated with a carboxyl group (e.g., via EDC/NHS chemistry). researchgate.net Research has shown that multivalent GalNAc clusters, often in a triantennary arrangement, lead to high-affinity binding to the ASGPR and a significant enhancement in the potency of the oligonucleotide therapeutic. biosyn.comglenresearch.com This strategy has led to several approved oligonucleotide drugs.

Research Finding Summary: GalNAc Conjugation for Targeted Delivery
Target: Asialoglycoprotein receptor (ASGPR) on liver hepatocytes. nih.govresearchgate.net
Ligand: N-acetylgalactosamine (GalNAc), often in a multivalent (triantennary) cluster. biosyn.comglenresearch.com
Linker Function: The hexylamine linker provides the reactive primary amine for post-synthetic conjugation of the GalNAc ligand to the oligonucleotide. biosearchtech.com
Outcome: Enhanced cellular uptake and tissue-specific delivery of therapeutic oligonucleotides to the liver, leading to a significant increase in potency. nih.govresearchgate.netsemanticscholar.org

Surface Immobilization of Oligonucleotides via the Hexylamine Linker

The covalent attachment of oligonucleotides to solid surfaces is a cornerstone of many modern biotechnologies, including biosensors and microarrays. The hexylamine linker provides a robust and reliable method for achieving this immobilization. By introducing a primary amine at the terminus of the oligonucleotide, it can be covalently bonded to a variety of functionalized surfaces. biosearchtech.com

Integration with Biosensor Development

In the field of biosensor development, the specific and high-affinity binding properties of oligonucleotides are harnessed to detect complementary nucleic acid sequences or other target molecules. Immobilizing the oligonucleotide probe onto the sensor surface is a critical step. Amino-modified oligonucleotides, functionalized via the hexylamine linker, can be attached to sensor surfaces such as gold, silicon, or glass that have been pre-activated with amine-reactive groups like N-hydroxysuccinimide esters or isothiocyanates. researchgate.net

This covalent attachment ensures that the probe remains stably bound to the sensor surface throughout the binding, washing, and detection steps, which is crucial for the sensitivity, specificity, and reusability of the biosensor. Surface plasmon resonance (SPR) biosensors, for instance, often utilize this method to study the kinetics of molecular interactions in real-time. nih.gov The hexylamine spacer helps to distance the oligonucleotide from the surface, minimizing steric hindrance and improving accessibility for target hybridization. researchgate.net

Research Finding Summary: Biosensor Integration
Application: Immobilization of oligonucleotide probes onto biosensor surfaces.
Linker Function: The hexylamine linker provides a terminal primary amine for covalent attachment to activated sensor surfaces (e.g., NHS-ester, isothiocyanate). biosearchtech.comresearchgate.net
Benefit: Creates a stable, covalent linkage that improves sensor performance and reusability. The spacer arm reduces steric hindrance at the surface. researchgate.net
Example Technology: Surface Plasmon Resonance (SPR) biosensors for studying molecular interactions. nih.gov

Applications in Microarray Fabrication

DNA microarrays are powerful tools for high-throughput analysis, enabling the simultaneous monitoring of thousands of hybridization events on a single chip. A common method for microarray fabrication involves spotting pre-synthesized, modified oligonucleotides onto a solid support, typically a glass slide. nih.govtandfonline.com

The surface of the glass slide is chemically modified to present a reactive layer, such as an epoxy-silane or aldehyde coating. Oligonucleotides modified with a 5'- or 3'-hexylamine linker can then be printed onto this surface. The primary amine of the linker reacts with the surface functional groups to form a stable, covalent bond, anchoring the probe to a specific location on the array. biosearchtech.comnih.gov

This covalent immobilization is essential for the quality and reliability of the microarray data, as it prevents the probes from being washed away during the stringent hybridization and washing steps. The density and uniformity of the immobilized probes are critical factors for achieving sensitive and reproducible results in applications such as gene expression profiling, single nucleotide polymorphism (SNP) genotyping, and diagnostics. nih.govresearchgate.net

Research Finding Summary: Microarray Fabrication
Application: Covalent attachment of oligonucleotide probes for DNA microarray manufacturing.
Linker Function: The hexylamine linker introduces a primary amine group for covalent bonding to functionalized microarray surfaces (e.g., epoxy- or aldehyde-coated glass slides). biosearchtech.comnih.gov
Benefit: Ensures stable immobilization of probes for high-throughput, reliable, and reproducible hybridization analysis. researchgate.net
Key Outcome: Enables the fabrication of high-density arrays for large-scale genetic analysis, including gene expression studies and genotyping. nih.govnih.gov

Research Applications of Oligonucleotides Modified with Mmt Hexylaminolinker Phosphoramidite

Development of Advanced Molecular Probes

Oligonucleotides functionalized with a 5'-amino linker are foundational to the creation of a variety of molecular probes for the detection and quantification of specific nucleic acid sequences. The primary amine serves as a convenient attachment point for reporter molecules, such as fluorophores and quenchers, which are essential for the signaling mechanisms of these probes.

Simple hybridization probes are oligonucleotides designed to bind to a complementary target sequence. By modifying these probes with a 5'-amino group using MMT-Hexylaminolinker Phosphoramidite (B1245037), researchers can covalently attach a fluorescent dye. When this labeled probe hybridizes to its target, the presence of the target can be detected by the fluorescence signal. The hexylamino spacer helps to distance the fluorescent dye from the oligonucleotide backbone, which can prevent quenching of the signal that might otherwise occur. This approach is widely used in techniques such as fluorescence in situ hybridization (FISH) and microarrays. nih.gov A recent study described a method for pathogen detection based on the hybridization of a fluorescently labeled DNA probe to a target RNA, highlighting the importance of such probes in diagnostics. nih.gov

Table 1: Characteristics of 5'-Amino-Modified Hybridization Probes

FeatureDescription
Modification Introduction of a primary amine at the 5'-terminus.
Linker Typically a C6 (hexyl) or C12 spacer arm.
Conjugation Covalent attachment of reporter molecules (e.g., fluorescent dyes) post-synthesis.
Detection Principle Signal from the reporter molecule indicates hybridization to the target sequence.
Applications FISH, microarrays, Southern blotting, Northern blotting.

Molecular beacons and Scorpion primers are advanced hybridization probes that are designed to fluoresce only upon binding to their specific target, making them ideal for real-time quantitative PCR (qPCR). nih.govnih.gov

Molecular Beacons are hairpin-shaped oligonucleotides with a fluorophore and a quencher attached to opposite ends. In the absence of a target, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in the quenching of fluorescence. Hybridization to a target sequence forces the hairpin to open, separating the fluorophore and quencher and leading to a detectable fluorescent signal. nih.gov The synthesis of molecular beacons often involves the incorporation of a 5'-amino linker to attach the fluorophore.

Scorpion Primers are bifunctional molecules where a PCR primer is covalently linked to a probe sequence. The probe element has a fluorophore and a quencher in a hairpin structure. During PCR, after the primer is extended, the probe sequence can hybridize to the newly synthesized complementary strand, which opens the hairpin and generates a fluorescent signal. nih.gov The fluorophore is typically attached to the 5'-end of the probe, a process facilitated by an amino linker. The unimolecular mechanism of Scorpion primers can lead to faster and more efficient signaling compared to bimolecular probes. nih.gov

Contributions to Therapeutic Oligonucleotide Design

The functionalization of oligonucleotides is also a cornerstone of developing nucleic acid-based therapeutics. MMT-Hexylaminolinker Phosphoramidite can be used to attach moieties that improve the pharmacological properties of these drugs.

Gapmers are antisense oligonucleotides designed to silence gene expression by inducing the degradation of a target mRNA molecule through RNase H activity. nih.govnih.gov They typically consist of a central "gap" of DNA nucleotides flanked by "wings" of modified nucleotides (e.g., 2'-O-methyl or Locked Nucleic Acid). While the primary modifications in gapmers focus on the sugar and backbone chemistry to enhance stability and binding affinity, a 5'-amino linker can be used to conjugate molecules that aid in delivery or imaging of the therapeutic. Although detailed studies specifying the use of this compound for this purpose are not abundant, its utility in creating functionalized oligonucleotides makes it a relevant tool in this field.

Table 2: Potential Applications of 5'-Amino-Functionalization in Gapmer Research

ApplicationPurpose of ConjugationExample Conjugate
Cellular Delivery Enhance uptake into target cells.Cell-penetrating peptides, targeting ligands.
Pharmacokinetics Improve biodistribution and half-life.Polyethylene glycol (PEG).
Imaging Track the distribution of the gapmer in vivo.Fluorescent dyes, PET imaging agents.

Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules, including proteins, with high affinity and specificity. researchgate.net They are often referred to as "chemical antibodies." For many applications, such as diagnostics and therapeutics, aptamers need to be functionalized. The introduction of a 5'-amino group via this compound allows for the attachment of various payloads, such as drugs, toxins, or reporter molecules for biosensing applications.

Ribozymes are RNA molecules that can catalyze specific biochemical reactions. researchgate.net Similar to aptamers, the therapeutic or diagnostic utility of ribozymes can be enhanced by conjugating them to other molecules. A 5'-amino linker provides a site for such conjugation, enabling the development of ribozymes with improved delivery, stability, or with additional functionalities.

Applications in Gene Editing and Synthetic Biology

The fields of gene editing and synthetic biology rely heavily on the use of precisely engineered nucleic acids.

In gene editing , particularly with the CRISPR-Cas9 system, chemically modified guide RNAs can enhance editing efficiency and specificity. nih.govresearchgate.net While the most common modifications are to the RNA backbone and sugars to increase stability, the ability to attach other functional groups via a 5'-amino linker could be used to conjugate molecules that, for example, facilitate the delivery of the guide RNA-Cas9 complex into the cell nucleus.

In synthetic biology , the goal is to design and construct new biological parts, devices, and systems. nih.govwur.nl This often involves the assembly of large DNA constructs from smaller, chemically synthesized oligonucleotides. The functionalization of these synthetic DNA molecules is crucial for creating more complex systems. For example, oligonucleotides with 5'-amino linkers can be immobilized on surfaces to create DNA microarrays for high-throughput screening of biological interactions, a key tool in synthetic biology research.

Modified Guide RNAs for CRISPR/Cas Systems

The introduction of chemical modifications to guide RNAs (gRNAs) is a key strategy for enhancing the efficiency, specificity, and stability of the CRISPR/Cas genome-editing system. frontiersin.org While direct studies detailing the specific use of this compound for gRNA modification are not prevalent in the literature, the principles of amino-modification are highly relevant. The primary amino group introduced by this linker can be used to conjugate molecules that improve the gRNA's properties.

Chemical modifications on gRNAs can protect them from nuclease degradation, thereby increasing their half-life within the cell and enhancing editing efficiency. frontiersin.orgtrilinkbiotech.com Modifications at the terminal ends of the gRNA are particularly important for protecting against exonuclease activity. frontiersin.org The hexylamino linker provides a flexible spacer arm, which can be beneficial for attaching bulky functional groups without sterically hindering the interaction between the gRNA and the Cas protein or the target DNA.

Research has shown that various chemical modifications, such as 2'-O-methyl and phosphorothioate (B77711) linkages, at the terminal positions of synthetic gRNAs can significantly improve editing outcomes in human primary cells. trilinkbiotech.comnih.gov The amino group introduced by this compound could be used to attach similar or novel moieties to further explore structure-activity relationships in CRISPR-Cas9 activity. nih.gov

Table 1: Potential Applications of Amino-Modification on Guide RNAs

Modification StrategyPotential EnhancementRationale
Conjugation of stabilizing moietiesIncreased editing efficiencyProtection from nuclease degradation leads to a longer functional lifetime of the gRNA within the cell. frontiersin.orgtrilinkbiotech.com
Attachment of fluorescent dyesVisualization and trackingEnables the study of gRNA delivery and localization within the cell.
Coupling of delivery-enhancing moleculesImproved cellular uptakeFacilitates the transport of the gRNA-Cas9 ribonucleoprotein complex into target cells.

Construction of Novel DNA/RNA Nanostructures

DNA and RNA nanotechnology leverages the predictable base-pairing of nucleic acids to construct intricate, self-assembling nanostructures. nih.gov The ability to introduce specific chemical functionalities at precise locations is crucial for the design and application of these structures. This compound is a key reagent in this field, enabling the incorporation of a reactive primary amine at the 5'-terminus of an oligonucleotide. trilinkbiotech.com

This terminal amino group serves as a chemical handle for the covalent attachment of other molecules or for linking different nucleic acid strands together in ways not possible through standard Watson-Crick base pairing. For instance, 5'-amino-modified oligonucleotides have been used in the assembly of DNA-functionalized carbon nanotubes and in programming the assembly of proteins and gold nanoparticles into ordered arrays. duke.edu The hexyl linker provides spacing and flexibility, which can be critical for the proper folding and assembly of complex three-dimensional structures. fidelitysystems.com

The self-assembly of these modified oligonucleotides can lead to the formation of diverse nanostructures, such as linear chains and networked arrays. nih.gov The morphology of the final structure can be controlled by the number and placement of the amino-modified DNA strands. This bottom-up approach to fabrication holds significant promise for applications in molecular electronics, biosensing, and targeted drug delivery. nih.gov

Role in Diagnostic Assays and Imaging

The functionalization of oligonucleotides with this compound is instrumental in the development of advanced diagnostic assays and molecular imaging agents. The introduced amino group allows for the straightforward conjugation of reporter molecules, such as enzymes, fluorophores, and radioisotopes.

Enhanced Detection in Immunoassays and ELISA

In the realm of immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), oligonucleotides modified with a 5'-amino linker are used to create highly sensitive detection systems. One such application is in multiplexed ELISA, where antibodies are tethered to a solid surface via oligonucleotide hybridization. creative-diagnostics.com Amine-terminated oligonucleotides are first covalently attached to the surface of a microplate. Complementary oligonucleotides, which have been conjugated to specific antibodies, are then hybridized to the surface-bound strands. This method offers high reproducibility and stability for creating antibody arrays. creative-diagnostics.com

The use of oligonucleotide-conjugated antibodies can enhance the sensitivity and specificity of protein detection. For example, proximity extension assays (PEA) utilize pairs of antibodies conjugated to oligonucleotides. When these antibodies bind to the same target protein, the oligonucleotides are brought into close proximity, allowing for their interaction to be detected, often through quantitative PCR, leading to highly sensitive protein quantification.

Radiolabeling for Molecular Imaging Modalities

The primary amino group introduced by this compound is particularly useful for the radiolabeling of oligonucleotides for in vivo molecular imaging techniques like Positron Emission Tomography (PET). snmjournals.orgnih.gov The amino-hexyl tether provides a site for the stable attachment of chelating agents, which can then sequester a positron-emitting radionuclide.

For example, oligonucleotides bearing a 5'-aminohexyl tether have been successfully labeled with Gallium-68 (⁶⁸Ga) for PET imaging. snmjournals.org This approach allows for the non-invasive, in vivo tracking of the biodistribution and pharmacokinetics of therapeutic oligonucleotides. snmjournals.org Similarly, Carbon-11 (¹¹C) has been used to label 5'-hexylamine modified oligonucleotides for real-time imaging of mRNA expression. nih.gov These radiolabeled oligonucleotides are critical tools for assessing the delivery and target engagement of antisense therapies and for imaging specific gene expression in living organisms. nih.govnih.gov

Table 2: Examples of Radiolabeled Amino-Modified Oligonucleotides for Imaging

RadioisotopeImaging ModalityApplicationReference
Gallium-68 (⁶⁸Ga)PETIn vivo imaging of oligonucleotide biodistribution and biokinetics. snmjournals.org
Carbon-11 (¹¹C)PETReal-time imaging of mRNA expression. nih.gov
Fluorine-18 (¹⁸F)PETLabeling of 5'-hexylamine modified oligonucleotides for imaging. nih.gov
Iodine-125 (¹²⁵I)SPECT/AutoradiographyHybridization studies and tumor-targeted accumulation. nih.gov

Mechanistic Insights and Future Directions in Phosphoramidite Chemistry and Modified Oligonucleotide Synthesis

Elucidating the Fine-Tuned Reaction Pathways of Phosphoramidite (B1245037) Coupling with Amino-Modified Nucleosides

The incorporation of MMT-Hexylaminolinker Phosphoramidite into an oligonucleotide chain follows the well-established phosphoramidite synthesis cycle, which consists of four primary steps: detritylation, coupling, capping, and oxidation. ak-bio.com The presence of the amino-modified linker introduces specific considerations into this pathway.

The core of the process is the coupling step, where the 5'-hydroxyl group of the solid-support-bound nucleoside chain performs a nucleophilic attack on the phosphorus atom of the incoming phosphoramidite. researchgate.net This reaction is not spontaneous and requires an acidic azole catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182), to activate the phosphoramidite by protonating its diisopropylamino group. researchgate.netwikipedia.org The primary amine of the hexyl linker is protected by the bulky monomethoxytrityl (MMT) group. This protection is essential to prevent the amine from acting as a competing nucleophile, which would otherwise lead to undesired chain branching and truncated sequences.

Addressing Scalability and Cost-Efficiency in Large-Scale Oligonucleotide Manufacturing

Scaling the synthesis of modified oligonucleotides from laboratory research to commercial manufacturing presents significant challenges in terms of scalability and cost-efficiency. oxfordglobal.cominsights.bio The production of therapeutic oligonucleotides, in particular, requires multi-kilogram quantities, which strains the limits of traditional solid-phase synthesis methods. researchgate.netpharmtech.com

A primary driver of cost is the raw materials, especially the phosphoramidite building blocks and solvents. mt.com Specialty reagents like this compound are inherently more expensive than the standard A, C, G, and T phosphoramidites. Furthermore, solid-phase synthesis is characterized by a high Process Mass Intensity (PMI), reflecting the large volumes of solvents and excess reagents used to drive the coupling reactions to completion and wash away unreacted materials. nih.govscientificupdate.com

Green Chemistry Principles in Phosphoramidite Synthesis and Application

The large-scale manufacturing of oligonucleotides carries a significant environmental footprint, primarily due to the extensive use of hazardous solvents and reagents. nih.gov The principles of green chemistry offer a framework for making this process more sustainable. researchgate.netusp.org Key areas of focus include reducing solvent waste, eliminating hazardous materials, and improving atom economy. researchgate.net

Oligonucleotide synthesis has a notably high PMI, with solvents like acetonitrile (B52724) and toluene (B28343) accounting for a large portion of the total mass used in the process. nih.govpharmtech.com Research efforts are underway to replace these traditional solvents with more environmentally benign alternatives. researchgate.netnih.gov Another major source of waste is the use of excess phosphoramidites and other reagents required to ensure high coupling efficiency in solid-phase synthesis. nih.gov

Emerging Technologies for Enhanced Synthesis Accuracy and Purity

The demand for high-quality, modified oligonucleotides for therapeutic and diagnostic applications has spurred the development of new technologies aimed at enhancing synthesis accuracy and product purity. trilinkbiotech.combiospace.com Innovations span the entire manufacturing workflow, from synthesis and real-time monitoring to purification.

Next-generation synthesis platforms are moving beyond traditional column-based systems. Microfluidic and microchip-based synthesizers can produce thousands to millions of different oligonucleotides in parallel, drastically reducing reagent consumption and enabling high-throughput synthesis. biorxiv.orgnih.gov While challenges with yield and error rates for chip-synthesized oligos remain, these technologies hold immense promise for applications like gene synthesis and library preparation. nih.gov For larger-scale production, innovations in flow chemistry are being applied to create continuous manufacturing processes that can improve efficiency and consistency over batch production. oxfordglobal.com

A critical advance in ensuring accuracy is the implementation of Process Analytical Technology (PAT). mt.comscientificupdate.com By integrating in-line spectroscopic tools like mid-infrared (Mid-IR) and Raman spectroscopy, manufacturers can monitor critical process parameters in real time. acs.orgresearchgate.net This allows for immediate detection of errors, such as the use of an incorrect reagent or incomplete reactions, enabling better process control and ensuring batch-to-batch consistency. acs.org

Downstream, purification remains a crucial step for achieving the high purity required for therapeutic use. Advanced chromatographic techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX), are essential for separating the full-length product from truncated or failed sequences. pharmtech.comcytivalifesciences.com For final formulation, Tangential Flow Filtration (TFF) is often used for efficient buffer exchange and desalting. cytivalifesciences.com

Role of Computational Chemistry and Machine Learning in Phosphoramidite Design and Process Optimization

Computational chemistry and machine learning (ML) are emerging as powerful tools to accelerate innovation and optimize processes in oligonucleotide synthesis. nih.govcitedrive.com These digital technologies are shifting the paradigm from trial-and-error experimentation to predictive, model-driven development. nih.gov

In the realm of phosphoramidite design, computational chemistry methods can be used to model and predict the properties of novel chemical entities. biorxiv.org For instance, quantum mechanics calculations can help in designing linkers or protecting groups with specific electronic properties, stability, or cleavage kinetics. This in silico approach allows researchers to screen and refine potential new reagents like this compound before committing to costly and time-consuming laboratory synthesis.

Machine learning is being applied to optimize the complex, multi-step synthesis process. bg.ac.rs By training ML models on large datasets from past synthesis runs, it is possible to predict outcomes, identify key process parameters that affect yield and purity, and fine-tune reaction conditions. researchgate.net Optimization algorithms can navigate the high-dimensional space of process variables (e.g., reagent concentrations, reaction times, temperature) to find the optimal settings for maximizing efficiency. bg.ac.rsresearchgate.net This data-driven approach not only enhances process understanding and control but also holds the potential to significantly reduce development timelines and manufacturing costs for complex oligonucleotides. citedrive.com

Q & A

Q. What is the role of MMT-Hexylaminolinker Phosphoramidite in solid-phase oligonucleotide synthesis?

this compound (C₃₅H₄₈N₃O₃P, CAS 114616-27-2) is primarily used to introduce a primary amine group at the 5′-end of oligonucleotides during automated DNA/RNA synthesis. The monomethoxytrityl (MMT) group protects the amine during synthesis, while the hexylamine linker provides a spacer for post-synthetic conjugation (e.g., fluorophores, biotin). After synthesis, the MMT group is removed under mild acidic conditions (e.g., 3% trichloroacetic acid), exposing the amine for downstream modifications .

Q. What precautions are necessary when handling this compound?

The compound is moisture-sensitive and must be stored at -20°C in anhydrous acetonitrile or dimethylformamide (DMF) to prevent hydrolysis of the phosphoramidite moiety. Use inert gas (argon/nitrogen) purging during storage and synthesis to avoid oxidation. Purity (≥98%) should be verified via HPLC before use to minimize side reactions .

Q. How does the hexylamine linker affect oligonucleotide stability and functionality?

The hexylamine linker (C6 spacer) balances steric hindrance and flexibility, enabling efficient conjugation without disrupting oligonucleotide hybridization. For example, in fluorescence probes, this linker minimizes background noise by distancing the fluorophore from the DNA backbone. Stability studies show no significant degradation under standard synthesis and deprotection conditions (e.g., ammonium hydroxide, 55°C for 6 hours) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in automated synthesizers?

Coupling efficiency (>99%) is critical for high-yield amine incorporation. Optimize by:

  • Activator concentration : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for efficient activation.
  • Coupling time : Extend to 180 seconds compared to standard 30-second steps to account for steric bulk.
  • Capping : Apply rigorous capping (20% acetic anhydride in THF) to terminate unreacted strands and reduce truncation products.
    Post-synthesis, quantify amine availability via UV-Vis after derivatization with trinitrobenzenesulfonic acid (TNBSA) .

Q. How to resolve contradictions in amino group accessibility after deprotection?

Inconsistent amine reactivity post-MMT removal may arise from incomplete deprotection or side reactions. Troubleshoot using:

  • Deprotection validation : Monitor trityl cation release at 498 nm during acid cleavage.
  • HPLC-MS analysis : Detect residual MMT groups or hydrolyzed phosphoramidite byproducts (e.g., H-phosphonate).
  • Alternative deprotection : Replace trichloroacetic acid with dichloroacetic acid (DCA) for faster cleavage in temperature-controlled environments (0–4°C) .

Q. What strategies enable site-specific conjugation of fluorophores to the hexylamine linker?

After deprotection, react the primary amine with NHS-ester or isothiocyanate derivatives of fluorophores (e.g., 6-FAM, Cy5) in pH 8.5–9.0 bicarbonate buffer. For multiplexed assays, use orthogonal protecting groups (e.g., Fmoc) to enable sequential conjugation. Purify conjugates via reverse-phase HPLC (C18 column) to isolate mono-labeled products .

Q. How to address low coupling yields in long oligonucleotide sequences (>80 mer)?

Long sequences exacerbate steric hindrance. Mitigate by:

  • Stepwise coupling : Insert a 3-minute wait step after each phosphoramidite addition.
  • Thermal cycling : Perform synthesis at 50°C to reduce viscosity and improve reagent diffusion.
  • Backbone modifications : Incorporate RNA or 2′-O-methyl nucleotides to stabilize secondary structures during synthesis .

Methodological Guidance

Q. How to characterize successful incorporation of this compound?

  • MALDI-TOF MS : Verify molecular weight (expected mass increase: +589.76 Da).
  • Trityl assay : Measure released trityl groups spectrophotometrically (ε = 78,000 M⁻¹cm⁻¹ at 498 nm).
  • Functional validation : Perform a fluorophore conjugation assay and confirm signal via fluorescence spectroscopy or gel electrophoresis .

Q. What are the limitations of using MMT protection compared to other trityl groups?

MMT offers milder deprotection (pH 2.0–3.0) than dimethoxytrityl (DMT, pH 1.5), reducing strand cleavage in sensitive sequences. However, incomplete deprotection may occur in GC-rich regions due to secondary structures. For such cases, use iterative deprotection (2 × 1-minute treatments) or switch to tert-butyldimethylsilyl (TBDMS) protection .

Data Analysis and Reproducibility

Q. How to standardize reporting for experiments involving this phosphoramidite?

  • Document synthesis parameters : Include coupling time, activator type, and deprotection conditions.
  • Purity metrics : Report HPLC traces (retention time, peak area) and MS spectra.
  • Functional data : Provide fluorescence quantum yields or conjugation efficiencies in supplementary materials.
    Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.